molecular formula C17H9Cl5N2O3 B13744145 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]

Cat. No.: B13744145
M. Wt: 466.5 g/mol
InChI Key: KGSXWPRWQYGBLW-OEAKJJBVSA-N
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Description

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime] is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is notable for its unique structure, which includes multiple chlorine atoms and an oxime functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime] typically involves several steps:

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxime group and chlorine atoms play crucial roles in its reactivity and biological activity. The exact pathways depend on the specific application and target, but generally, it may involve binding to enzymes or receptors and altering their function .

Properties

Molecular Formula

C17H9Cl5N2O3

Molecular Weight

466.5 g/mol

IUPAC Name

[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate

InChI

InChI=1S/C17H9Cl5N2O3/c18-9-2-4-13-10(6-9)14(23-27-17(26)15(21)22)16(25)24(13)7-8-1-3-11(19)12(20)5-8/h1-6,15H,7H2/b23-14+

InChI Key

KGSXWPRWQYGBLW-OEAKJJBVSA-N

Isomeric SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)/C(=N\OC(=O)C(Cl)Cl)/C2=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)C(Cl)Cl)C2=O)Cl)Cl

Origin of Product

United States

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